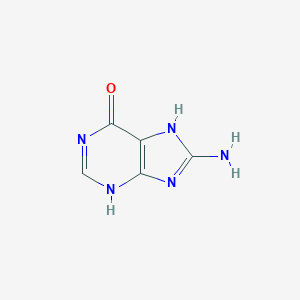

8-aminohypoxanthine

Description

Properties

IUPAC Name |

8-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDXOOZGKFFGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964300 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-81-3, 45893-20-7 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-6,7-dihydro-1H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Technical Report: Structural Analogs of 8-Aminohypoxanthine

Subtitle: Pharmacological Rebalancing of the Purine Metabolome via PNPase Inhibition

Executive Summary: The "Purine Rebalancing" Hypothesis

In the landscape of purine-based therapeutics, 8-aminohypoxanthine (8-AH) and its structural analogs represent a pivotal scaffold for modulating the purine salvage pathway. Unlike their more famous cousins, the 8-oxoguanine derivatives (often studied for DNA damage or TLR7 agonism), this compound derivatives function primarily as competitive inhibitors of Purine Nucleoside Phosphorylase (PNPase) .

The core therapeutic value lies in "rebalancing" the purine metabolome:

-

Upstream Accumulation: Inhibition of PNPase elevates tissue-protective nucleosides (Inosine, Guanosine).

-

Downstream Blockade: It reduces the formation of oxidative substrates (Hypoxanthine, Xanthine) that fuel Xanthine Oxidase (XO) to produce reactive oxygen species (ROS).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and experimental validation of 8-AH analogs, specifically distinguishing their renal and metabolic profiles from 8-aminoguanine (8-AG).

Chemical Biology & Structure-Activity Relationship (SAR)

The biological activity of 8-AH analogs is dictated by substituents at the C2, C8, and N3 positions. While 8-aminoguanine is the most potent inhibitor in this class, this compound offers a distinct safety profile regarding potassium excretion.

Comparative Potency (PNPase Inhibition)

The following table summarizes the inhibitory constants (

| Compound | Structure Modification | Mechanism | Key Feature | |

| 8-Aminoguanine (8-AG) | 2-amino-6-oxo-8-amino | Competitive | High potency; causes antikaliuresis. | |

| This compound (8-AH) | 6-oxo-8-amino | Competitive | Moderate potency; renal safety (no antikaliuresis).[1] | |

| 8-Aminoinosine | Ribosyl-8-AH | Comp.[1][2] Substrate | Prodrug; metabolized to 8-AH in vivo. | |

| 8-Amino-3-benzylhypoxanthine | N3-benzyl, C8-amino | Competitive | T-cell selective immunosuppression scaffold. | |

| 2,8-Diamino-3-benzylhypoxanthine | N3-benzyl, C2,C8-diamino | Competitive | Optimized Analog : 8-fold potency increase over 8-AH. |

Structural Logic

-

C8-Amino Group: Critical for occupying the phosphate binding pocket of PNPase, creating hydrogen bond networks that stabilize the enzyme-inhibitor complex.

-

N3-Substitution: Bulky groups (e.g., benzyl) at N3 can enhance selectivity for T-cell PNPase variants but require C2-amino co-substitution to maintain high affinity.

-

C2-Exocyclic Amino: The presence of an amino group at C2 (as in 8-AG and 2,8-diamino analogs) significantly enhances binding affinity compared to the C2-hydrogen (8-AH), likely due to additional interaction with Glu201 in the active site.

Mechanism of Action: The Metabolic Blockade

The primary utility of 8-AH analogs is the inhibition of the conversion of Inosine to Hypoxanthine. This has dual downstream effects: reducing Uric Acid (anti-gout/anti-oxidant) and increasing Adenosine/Inosine signaling (anti-inflammatory).

Pathway Visualization

The diagram below illustrates the specific blockade points and the metabolic fate of 8-AH itself.

Caption: this compound blocks PNPase, causing accumulation of cytoprotective Inosine and depletion of ROS-generating Hypoxanthine/Uric Acid.[1][3]

Experimental Protocols

Synthesis of this compound

Expert Insight: Direct amination of hypoxanthine is difficult. The preferred route involves bromination followed by nucleophilic substitution, or hydrolysis of 8-aminoguanine.

Method A: Hydrolysis of 8-Aminoguanine (High Yield)

-

Reagents: 8-Aminoguanine, 2M HCl.

-

Procedure:

-

Suspend 8-aminoguanine (10 mmol) in 2M HCl (50 mL).

-

Reflux the mixture at 100°C for 6-8 hours. Monitor by TLC (Cellulose plates, n-Butanol:Acetic Acid:Water 2:1:1).

-

Cool to 4°C overnight to precipitate crude product.

-

Purification: Recrystallize from hot water.

-

Validation: Mass Spec (ESI+) m/z 152.05 [M+H]+.

-

Method B: 8-Bromination of Hypoxanthine

-

Step 1 (Bromination): Dissolve hypoxanthine in acetate buffer (pH 4.0). Add saturated bromine water dropwise until color persists. Stir 4h. Isolate 8-bromohypoxanthine.

-

Step 2 (Amination): Heat 8-bromohypoxanthine in 25% aqueous ammonia at 150°C in a sealed steel pressure vessel for 12 hours.

-

Note: This method requires high pressure; Method A is safer for standard labs.

PNPase Inhibition Assay (Spectrophotometric)

This protocol measures the conversion of Inosine to Hypoxanthine by tracking the formation of Uric Acid in a coupled assay with Xanthine Oxidase (XO), or by direct HPLC. Direct HPLC is preferred to avoid interference if the analog interacts with XO.

Protocol (HPLC Method):

-

Buffer: 50 mM

, pH 7.4. -

Substrate: Inosine (100 µM to 2000 µM titration for

). -

Enzyme: Recombinant human PNPase (rhPNPase), 1 ng/reaction.

-

Inhibitor: this compound (0, 10, 30, 100 µM).

-

Reaction:

-

Incubate Enzyme + Inhibitor in buffer for 10 min at 30°C.

-

Add Substrate to start reaction.

-

Incubate 10 min.

-

Quench: Add equal volume of ice-cold Methanol or 1M Perchloric acid.

-

-

Analysis:

-

Inject 10 µL onto C18 Reverse Phase column.

-

Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) with 1% Methanol.

-

Detection: UV at 254 nm.

-

Calculation: Measure Hypoxanthine peak area. Fit data to Michaelis-Menten competitive inhibition model (GraphPad Prism).

-

Therapeutic Implications & Safety

Renal Excretory Function

Unlike standard diuretics, 8-AH analogs induce diuresis via "metabolic signaling" rather than ion channel blockade.

-

Mechanism: Accumulation of Inosine activates Adenosine

receptors in the renal medulla -

The Potassium Advantage: 8-Aminoguanine causes antikaliuresis (retention of potassium), which can be dangerous (hyperkalemia). This compound does NOT cause antikaliuresis , making it a safer candidate for chronic renal therapy.

Immunosuppression

The 3-benzyl analogs (e.g., 2,8-diamino-3-benzylhypoxanthine) are designed to target T-cell PNPase.[4] T-cells are uniquely sensitive to PNPase deficiency (accumulation of dGTP leads to apoptosis). These analogs serve as potential leads for autoimmune disorders (Rheumatoid Arthritis) without the broad toxicity of standard chemotherapy.

References

-

Jackson, E. K., et al. (2022). "8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Senda, H., et al. (1992). "Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues as inhibitors of human purine nucleoside phosphorylase." Chemical & Pharmaceutical Bulletin. Link

-

Stoeckler, J. D., et al. (1982).[1][2] "Inhibitors of purine nucleoside phosphorylase. C(8)- and C(5')-substitutions." Biochemistry. Link

-

Bzowska, A., et al. (2000). "Purine nucleoside phosphorylases: properties, functions, and clinical aspects." Pharmacology & Therapeutics. Link

-

Gilbertsen, R. B., et al. (1992). "Peptide and non-peptide inhibitors of purine nucleoside phosphorylase." Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 8-Aminohypoxanthine on Renal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Nuanced Approach to Purinergic Modulation of Kidney Function

The intricate regulation of renal hemodynamics and tubular function is a critical area of investigation for the development of novel therapeutics for cardiovascular and renal diseases. Among the emerging targets are enzymes and receptors within the purine metabolic pathways. This technical guide provides an in-depth exploration of the in vivo effects of 8-aminohypoxanthine, a pharmacologically active 8-aminopurine, on renal function. Departing from a rigid template, this document is structured to build a comprehensive understanding from the foundational mechanism to practical experimental application. We will delve into the causality behind its diuretic and natriuretic effects, provide validated experimental workflows, and present a clear, data-driven picture of its physiological impact. The protocols and mechanistic discussions are grounded in established research to ensure scientific integrity and reproducibility.

The Central Mechanism: Purine Nucleoside Phosphorylase Inhibition

The primary mechanism of action for this compound and related 8-aminopurines is the competitive inhibition of purine nucleoside phosphorylase (PNPase).[1] This enzyme plays a crucial role in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine.

Causality of Experimental Choice: Targeting PNPase is a strategic choice to modulate the renal environment. By inhibiting this enzyme, the balance of purines in the renal interstitium is shifted. This is not merely a theoretical concept; in vivo studies using renal microdialysis in rats have confirmed that administration of 8-aminopurines leads to a significant increase in the renal interstitial levels of the PNPase substrate, inosine, while simultaneously decreasing levels of the product, hypoxanthine.[2][3] This targeted enzymatic inhibition is the initiating event for the downstream physiological effects on kidney function.[4][5]

The Downstream Cascade: Adenosine A₂B Receptor Activation

The increased concentration of renal interstitial inosine is the critical link to altered kidney function. Inosine acts as an agonist for adenosine receptors, with a particularly significant effect on the adenosine A₂B receptor subtype.[6][7]

-

Expertise & Experience: The selection of the A₂B receptor as the key mediator is validated by knockout animal studies. In rats lacking the A₂B receptor, the diuretic and natriuretic effects of both 8-aminoguanine (a related 8-aminopurine) and direct inosine administration are abolished, whereas these effects persist in A₁ and A₂A receptor knockout rats.[8] This provides compelling evidence for the specificity of this pathway.

Activation of the A₂B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) in renal microvascular smooth muscle cells.[2][3] This increase in cAMP is a well-established second messenger signal that promotes vasodilation.

Hemodynamic Consequences: Enhanced Medullary Blood Flow

The primary physiological consequence of the PNPase inhibition → inosine increase → A₂B receptor activation cascade is an increase in renal medullary blood flow.[2][6]

-

Trustworthiness: This is not a systemic cardiovascular effect. Studies have shown that while this compound can cause a very slight decrease in heart rate and total renal blood flow (RBF), it specifically and transiently increases medullary blood flow (MBF).[9] This localized vasodilation within the renal medulla is believed to be a key driver of enhanced renal excretory function, potentially by increasing renal interstitial hydrostatic pressure and inhibiting proximal tubule reabsorption.[6]

The following diagram illustrates this core mechanistic pathway.

Caption: Mechanism of this compound Action in the Kidney.

Quantitative In Vivo Effects on Renal Excretory Function

Intravenous administration of this compound at a dose of 33.5 µmol/kg in anesthetized rats produces significant changes in renal excretory function. The compound induces diuresis (increased urine volume), natriuresis (increased sodium excretion), and a mild glucosuria (increased glucose excretion).[1]

A key distinguishing feature of this compound, when compared to the related compound 8-aminoguanine, is its effect on potassium excretion. While 8-aminoguanine causes antikaliuresis (a decrease in potassium excretion), this compound does not significantly alter potassium excretion.[1][3] This nuanced difference is critical for drug development professionals considering the therapeutic window and potential side effects related to electrolyte balance. The antikaliuretic effect of 8-aminoguanine is known to be independent of PNPase inhibition, suggesting pleiotropic actions not shared by this compound.[6]

The following table summarizes the observed effects of 8-aminopurines on key renal parameters.

| Parameter | Vehicle (Control) | This compound (33.5 µmol/kg) | 8-Aminoguanine (33.5 µmol/kg) |

| Urine Flow (µl/min) | No Significant Change | ↑↑ (Significant Increase) | ↑↑↑ (Significant Increase) |

| Sodium Excretion (µmol/min) | No Significant Change | ↑↑ (Significant Increase) | ↑↑↑ (Significant Increase) |

| Glucose Excretion (µmol/min) | No Significant Change | ↑ (Mild Increase) | ↑↑ (Significant Increase) |

| Potassium Excretion (µmol/min) | No Significant Change | ↔ (No Significant Change) | ↓↓ (Significant Decrease) |

| Medullary Blood Flow | No Significant Change | ↑ (Transient Increase) | ↑ (Sustained Increase) |

Note: This table is a qualitative summary based on published findings. Arrow counts indicate relative magnitude of effect where described in the literature.[1][3][9]

Metabolism and Potential Activity of Metabolites

Understanding the metabolic fate of this compound is essential for a complete in vivo assessment. This compound is not only an active compound itself but also a metabolite of 8-aminoinosine.[9] Following administration, 8-aminoinosine is converted to this compound, which then mediates part of the observed renal effects.[9]

Furthermore, this compound is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[1][6] There are unpublished observations suggesting that 8-aminoxanthine also possesses diuretic, natriuretic, and glucosuric properties.[6] This indicates that the in vivo renal effects of this compound administration may be the combined result of the parent compound and its active metabolite.

In Vivo Experimental Workflow: A Self-Validating Protocol

This section details a robust, field-proven protocol for assessing the acute effects of compounds like this compound on renal function in an anesthetized rat model. The design incorporates control periods and continuous monitoring to ensure the data is internally validated.

Animal Preparation and Anesthesia

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., Inactin, 90 mg/kg intraperitoneally, or isoflurane inhalation).[9][10] The choice of anesthetic is critical, as some agents can impact renal function.[11]

-

Temperature Control: Place the anesthetized animal on a heated surgical table and monitor rectal temperature, maintaining it at approximately 37°C to prevent hypothermia-induced changes in renal function.[12]

-

Tracheotomy: Perform a tracheotomy and insert a polyethylene tube to ensure a patent airway.[12]

Surgical Cannulation

-

Femoral Vein: Cannulate a femoral vein for the continuous infusion of maintenance fluids (e.g., saline) and for the bolus injection of the test compound.[12][13]

-

Femoral Artery: Cannulate a femoral artery for continuous monitoring of mean arterial blood pressure (MABP) and for collection of blood samples.[12][13]

-

Ureter/Bladder: Expose the kidneys via a flank or midline incision. Cannulate the ureter(s) or the bladder with polyethylene tubing for timed urine collections.[12][13] This is the most direct and accurate method for measuring urine output in an acute setting.

Renal Function Measurement

-

Glomerular Filtration Rate (GFR): GFR is the gold-standard measure of kidney filtration function. It is determined by the clearance of a substance that is freely filtered but not reabsorbed or secreted, such as inulin.[13]

-

Administer a priming dose of FITC-inulin followed by a continuous intravenous infusion to achieve steady-state plasma concentrations.

-

Collect timed urine samples and mid-point arterial blood samples during experimental periods.

-

Measure FITC-inulin concentration in plasma and urine using a fluorometer.

-

Calculate GFR using the formula: GFR = (Urine [Inulin] × Urine Flow Rate) / Plasma [Inulin].[13]

-

-

Renal Blood Flow (RBF): Total RBF can be measured using a flow probe placed around the renal artery. Medullary Blood Flow (MBF) is more specific and can be assessed using laser Doppler flowmetry with a probe placed on the decapsulated kidney surface over the medulla.[3][12]

Experimental Protocol & Data Collection

-

Stabilization: Allow the animal to stabilize for at least 60 minutes after surgery before beginning the experiment.

-

Baseline Period (Control): Collect two or three consecutive 20-30 minute baseline urine samples. Collect a midpoint blood sample during this period.

-

Compound Administration: Administer an intravenous bolus of this compound (e.g., 33.5 µmol/kg) or vehicle.[9]

-

Experimental Periods: Immediately following administration, begin a series of timed urine collections (e.g., three 30-minute periods) to capture the onset, peak, and duration of the response.[9] Collect midpoint blood samples for each period.

-

Analysis: Measure urine volume gravimetrically. Analyze urine and plasma for sodium and potassium (flame photometry) and glucose (colorimetric assay).[9]

The following diagram outlines the experimental workflow.

Caption: In Vivo Renal Function Assessment Workflow.

Safety and Nephrotoxicity Profile

A critical component of any drug development guide is the assessment of safety. Currently, published data on the specific nephrotoxicity of this compound is limited. However, studies involving chronic administration of the related compound 8-aminoguanosine in mice showed it was well-tolerated with no overt signs of toxicity.[6] In studies with 8-aminoguanine in a rat model of metabolic syndrome, treatment was associated with improved kidney and heart histopathology.[6]

Self-Validating System for Toxicity Assessment: To rigorously assess potential nephrotoxicity, the experimental protocol should be expanded to include:

-

Histological Analysis: At the end of the acute experiment, or after a chronic dosing regimen, kidneys should be harvested, fixed in formalin, and processed for histological evaluation.[14] Staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) can reveal signs of tubular damage, such as cellular vacuolation, pyknosis, interstitial fibrosis, or glomerular abnormalities.[15][16]

-

Biomarker Analysis: Plasma and urine should be analyzed for established biomarkers of kidney injury. While traditional markers like blood urea nitrogen (BUN) and plasma creatinine are useful, more sensitive and specific markers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can detect subtle, early-stage tubular injury.[17]

The absence of antikaliuresis with this compound suggests a more favorable safety profile compared to 8-aminoguanine, as it avoids the risk of hyperkalemia.[1] However, dedicated studies are required to fully characterize its renal safety.

Conclusion and Future Directions

This compound is a promising compound that modulates renal function through a well-defined purinergic pathway. Its ability to induce diuresis and natriuresis without causing potassium retention makes it a molecule of significant interest for conditions characterized by fluid and sodium overload, such as hypertension and heart failure.[1][9]

For drug development professionals, the key takeaways are:

-

Mechanism is Validated: The PNPase → Inosine → A₂B Receptor pathway is a robust and druggable target.

-

Effects are Nuanced: The lack of effect on potassium excretion is a significant advantage over other 8-aminopurines.

-

Metabolism is a Factor: The potential activity of the 8-aminoxanthine metabolite must be considered in pharmacodynamic and pharmacokinetic studies.

Future research should focus on obtaining detailed quantitative data for GFR and RBF, conducting dedicated nephrotoxicity studies, and elucidating the precise mechanism responsible for the differential effect on potassium handling. The protocols and insights provided in this guide offer a solid framework for conducting such pivotal in vivo investigations.

References

-

Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 981–994. [Link]

-

Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. PubMed Central. [Link]

-

Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed Central. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. ResearchGate. [Link]

-

Jackson, E. K., et al. (2022). 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PubMed Central. [Link]

-

Al-Husseini, Z., et al. (2022). Lack of xanthine dehydrogenase leads to a remarkable renal decline in a novel hypouricemic rat model. iScience. [Link]

-

Jackson, E. K., Gillespie, D. G., & Mi, Z. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. ResearchGate. [Link]

-

Nikolic-Paterson, D. J., & Kitching, A. R. (2014). The role of adenosine receptors A2A and A2B signaling in renal fibrosis. PubMed. [Link]

-

Casellas, D., & Mimran, A. (1981). Evaluation of methods of measuring glomerular and nutrient blood flow in rat kidneys. American Journal of Physiology-Renal Physiology. [Link]

-

Holstein-Rathlou, N. H., & Marsh, D. J. (1989). Early effects of renal denervation in the anaesthetised rat: natriuresis and increased cortical blood flow. The Journal of Physiology. [Link]

-

Pineda, S., et al. (2021). Renal Histologic Analysis Provides Complementary Information to Kidney Function Measurement for Patients with Early Diabetic or Hypertensive Disease. Journal of the American Society of Nephrology. [Link]

-

Patel, S., et al. (2024). Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury. In Vivo. [Link]

-

Khavandgar, S., et al. (2021). Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions. GeroScience. [Link]

-

Kitazawa, K., et al. (2024). Chronological Changes in the Histology of Infection-Related Glomerulonephritis in Renal Allograft: A Case Report. International Journal of Molecular Sciences. [Link]

-

Yamagishi, N., et al. (2007). Calculation of glomerular filtration rate in conscious rats by the use of a bolus injection of iodixanol and a single blood sample. Journal of Pharmacological and Toxicological Methods. [Link]

-

Balafa, O., et al. (2012). Histological evaluations of the renal sections. ResearchGate. [Link]

-

Khavandgar, S., et al. (2019). PNPase inhibition as a novel and effective treatment for chronic bladder pain. Urology. [Link]

-

Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension. [Link]

-

Abdel-Kader, M. S. (2016). The renal effects of amino acids infusion. Signa Vitae. [Link]

-

Kormann, R., et al. (2021). Kidney Histopathology and Prediction of Kidney Failure: A Retrospective Cohort Study. Journal of the American Society of Nephrology. [Link]

-

Grenz, A., et al. (2008). The Reno-Vascular A2B Adenosine Receptor Protects the Kidney from Ischemia. PLOS Medicine. [Link]

-

Khavandgar, S., et al. (2023). Purine Nucleoside Phosphorylase as a Target to Treat Age-Associated LUT Dysfunction. FASEB BioAdvances. [Link]

-

de Oliveira, J. F., et al. (2008). Renal function and histology after acute hemorrhage in rats under dexmedetomidine action. Acta Cirurgica Brasileira. [Link]

-

Khavandgar, S., et al. (2024). Purine nucleoside phosphorylase as a target for the treatment of interstitial cystitis/bladder pain syndrome with and without Hunner lesions. Frontiers in Pain Research. [Link]

-

Zimmer, J., et al. (2022). Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. Kidney Diseases. [Link]

-

Al-Kelaby, W. J. A., et al. (2023). HISTOLOGICAL AND BIOCHEMICAL EVALUATION OF THE EFFICIENCY OF RABBIT KIDNEY AFTER PARTIAL OR RADICAL NEPHRECTOMY. Biochemical and Cellular Archives. [Link]

-

Reic, T., et al. (2023). Adenosine A2B Receptor Antagonism Interferes with TGF-β Cellular Signaling Through SMAD2/-3 and p65-Nf-κB in Podocytes and Protects from Phenotypical Transformation in Experimental Diabetic Glomerulopathy. International Journal of Molecular Sciences. [Link]

-

Patel, S., et al. (2024). Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury. PubMed Central. [Link]

-

Brands, M. W., & Jackson, K. E. (2015). Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat. Journal of Visualized Experiments. [Link]

-

Pisano, A., et al. (2017). Xanthine Oxidase Inhibitors for Improving Renal Function in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. [Link]

-

Vallon, V., Mühlbauer, B., & Osswald, H. (2006). Adenosine and Kidney Function. Physiological Reviews. [Link]

-

Zimmer, J., et al. (2022). Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. SciSpace. [Link]

-

Vallon, V., Mühlbauer, B., & Osswald, H. (2006). Adenosine and Kidney Function. American Physiological Society. [Link]

-

Al-Gizawiy, M. M., et al. (2016). Effects of General Anesthesia on 2 Urinary Biomarkers of Kidney Injury—Hepatitis A Virus Cellular Receptor 1 and Lipocalin 2—in Male C57BL/6J Mice. Comparative Medicine. [Link]

Sources

- 1. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine nucleoside phosphorylase inhibition ameliorates age-associated lower urinary tract dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine nucleoside phosphorylase as a target for the treatment of interstitial cystitis/bladder pain syndrome with and without Hunner lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Reno-Vascular A2B Adenosine Receptor Protects the Kidney from Ischemia | PLOS Medicine [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of General Anesthesia on 2 Urinary Biomarkers of Kidney Injury—Hepatitis A Virus Cellular Receptor 1 and Lipocalin 2—in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early effects of renal denervation in the anaesthetised rat: natriuresis and increased cortical blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Renal Histologic Analysis Provides Complementary Information to Kidney Function Measurement for Patients with Early Diabetic or Hypertensive Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kidney Histopathology and Prediction of Kidney Failure: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lack of xanthine dehydrogenase leads to a remarkable renal decline in a novel hypouricemic rat model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 8-Aminohypoxanthine and Its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The family of 8-aminopurines represents a promising frontier in purine-based therapeutics, with significant potential across a spectrum of cardiovascular, renal, and age-related diseases. This technical guide provides an in-depth exploration of the pharmacological profile of 8-aminohypoxanthine and its key derivatives. We will dissect its core mechanism of action as a purine nucleoside phosphorylase (PNPase) inhibitor, the subsequent "rebalancing" of the purine metabolome, and the downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging therapeutic class.

Introduction: The Emerging Significance of 8-Aminopurines

Purinergic signaling, mediated by purine nucleosides and nucleotides, is a fundamental regulatory system in the body. While therapeutic interventions targeting adenosine and ATP receptors are well-established, recent investigations have unveiled a novel class of pharmacologically active endogenous purines: the 8-aminopurines.[1][2] This family, which includes 8-aminoguanine, 8-aminoinosine, and this compound, has demonstrated profound beneficial effects in preclinical models of systemic and pulmonary hypertension, metabolic syndrome, chronic kidney disease, and age-associated retinal and lower urinary tract dysfunction.[1][2][3] The therapeutic potential of these compounds appears to stem from their ability to modulate the purine salvage pathway, offering a unique approach to treating complex multifactorial diseases.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)

The primary molecular target of this compound and its congeners is purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases, hypoxanthine and guanine, and ribose-1-phosphate.

This compound acts as a competitive inhibitor of PNPase.[4][5] This inhibition leads to a significant shift in the balance of the purine metabolome, a phenomenon we term "purine rebalancing."[1][2]

The consequences of PNPase inhibition are twofold:

-

Accumulation of PNPase Substrates: The levels of inosine and guanosine, which are normally degraded by PNPase, increase in the extracellular space.

-

Depletion of PNPase Products: The production of hypoxanthine and guanine is consequently reduced.

This rebalancing has significant downstream effects, as inosine itself is a bioactive molecule, and the reduction of potentially pro-inflammatory purines like hypoxanthine contributes to the therapeutic profile.[2][3]

Caption: Mechanism of PNPase inhibition by this compound.

The Pharmacological Profile of this compound

The inhibitory action of this compound on PNPase translates into a distinct pharmacological profile characterized by diuretic and natriuretic effects.[4][5]

Renal Effects: Diuresis and Natriuresis

In preclinical studies, administration of this compound induces both diuresis (increased urine output) and natriuresis (increased sodium excretion).[5] These effects are desirable in the management of conditions such as hypertension and heart failure. Notably, unlike some other 8-aminopurines like 8-aminoguanine, this compound does not significantly alter potassium excretion, which could be a favorable safety feature.[5]

The diuretic and natriuretic actions are thought to be mediated, at least in part, by the accumulation of inosine following PNPase inhibition. Inosine can activate adenosine A2B receptors in the kidney, leading to increased medullary blood flow and enhanced renal excretory function.[1]

Metabolism

This compound is a metabolite of 8-aminoinosine, with the conversion being catalyzed by PNPase itself, for which 8-aminoinosine acts as a competitive substrate.[4][5] Furthermore, this compound can be further metabolized by xanthine oxidase to 8-aminoxanthine.[4][5]

Sources

- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

diuretic and natriuretic properties of 8-aminohypoxanthine

An In-Depth Technical Guide to the Diuretic and Natriuretic Properties of 8-Aminohypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an emerging member of the pharmacologically active 8-aminopurine family, distinguished by its potent diuretic and natriuretic properties. Unlike its structural analog 8-aminoguanine, which also affects glucose and potassium excretion, this compound offers a more targeted renal effect. Its primary mechanism of action is the competitive inhibition of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition rebalances the renal purine metabolome, leading to an accumulation of inosine. The elevated inosine levels subsequently activate adenosine A2B receptors, triggering a signaling cascade that increases renal medullary blood flow and ultimately enhances sodium and water excretion. This focused mechanism, which notably does not alter potassium excretion, positions this compound as a promising therapeutic candidate for conditions requiring effective diuresis and natriuresis, such as hypertension, heart failure, and chronic kidney disease, where maintaining potassium homeostasis is critical.[1][2][3]

Introduction: A New Frontier in Purine-Based Renal Therapeutics

The management of fluid and electrolyte balance is fundamental in treating a spectrum of cardiovascular and renal diseases. For decades, diuretic therapy has been a cornerstone in this effort. However, existing diuretic classes often present clinical challenges, including electrolyte disturbances like hypokalemia or hyperkalemia. The discovery of the renal effects of 8-aminopurines has opened a new avenue for developing novel diuretic agents with potentially more favorable safety profiles.[3]

Within this class, this compound stands out for its specific pharmacological profile. While related compounds like 8-aminoguanine induce a broader range of effects including glucosuria (excretion of glucose in urine) and antikaliuresis (reduction of potassium excretion), this compound and its prodrug, 8-aminoinosine, elicit strong diuresis and natriuresis with minimal impact on glucose and, crucially, no effect on potassium excretion.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream signaling, metabolic fate, and the experimental methodologies required to validate its unique renal properties.

Section 1: Core Mechanism of Action - PNPase Inhibition

The diuretic and natriuretic effects of this compound are rooted in its ability to inhibit purine nucleoside phosphorylase (PNPase).[1][4] PNPase is a critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.

By acting as a competitive inhibitor, this compound blocks the catalytic activity of PNPase.[1][2] This inhibition disrupts the normal flux of the purine salvage pathway, leading to a significant shift in the renal interstitial concentrations of purine metabolites:

-

Increased Substrates: The concentration of PNPase substrates, particularly inosine and guanosine, rises.[3][4]

-

Decreased Products: The concentration of PNPase products, hypoxanthine and guanine, falls.[3][4]

This "rebalancing" of the purine metabolome is the initiating event that triggers the downstream signaling responsible for the compound's renal effects.[3]

Caption: Inhibition of PNPase by this compound.

Comparative Inhibitory Potency

Studies have quantified the inhibitory constant (Ki) of various 8-aminopurines against PNPase. This data is crucial for understanding the structure-activity relationship and relative potency.

| Compound | Ki against rhPNPase (µM) | Reference |

| 8-Aminoguanine | Potent inhibitor (exact Ki varies by study) | [1] |

| This compound | 28 µM (with inosine as substrate) | [2] |

| This compound | 20 µM (with guanosine as substrate) | [2] |

| 8-Aminoinosine | 35 µM | [2] |

Section 2: Downstream Signaling Cascade

The increased renal interstitial concentration of inosine is the primary driver of the diuretic and natriuretic effects.[4] Inosine acts as an agonist for adenosine receptors, specifically the A2B subtype, initiating a well-defined signaling cascade.[3][4]

-

A2B Receptor Activation: Elevated inosine binds to and activates adenosine A2B receptors located on renal microvascular smooth muscle cells.[4]

-

Adenylyl Cyclase Stimulation: The activated A2B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]

-

Physiological Response: The rise in intracellular cAMP leads to smooth muscle relaxation, resulting in increased renal medullary blood flow. This hemodynamic change is a key factor in promoting the excretion of sodium (natriuresis) and water (diuresis).[3][4]

This pathway explains how PNPase inhibition is mechanistically linked to the observed renal excretory effects without directly interacting with ion transporters in the tubular epithelial cells, a mechanism distinct from many conventional diuretics.

Caption: Downstream signaling from PNPase inhibition to diuresis.

Section 3: Pharmacokinetics and Metabolism

Understanding the metabolic fate of this compound is essential for drug development.

-

Prodrug Relationship: 8-Aminoinosine is considered a prodrug for this compound. 8-aminoinosine is a competitive substrate for PNPase and is metabolized by it to form this compound, which is a more direct competitive inhibitor.[1][2] In vivo administration of 8-aminoinosine leads to an increased excretion of this compound, confirming this metabolic conversion.[1]

-

Xanthine Oxidase Metabolism: this compound is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[1] However, the efficiency of this conversion is notably lower than that for the endogenous substrate, hypoxanthine.

Kinetic Comparison of Xanthine Oxidase Substrates

| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |

| Hypoxanthine | Similar to this compound | ~3.1x higher than this compound |

| This compound | Similar to hypoxanthine | ~32% of the Vmax for hypoxanthine |

| Data derived from graphical representation in Jackson et al., 2022.[5] |

This slower rate of metabolism by xanthine oxidase may contribute to a more sustained duration of action for this compound compared to endogenous purines.

Section 4: Experimental Protocols for Evaluation

Validating the requires robust in vitro and in vivo assays.

Protocol 4.1: In Vitro PNPase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human PNPase (rhPNPase).

Methodology:

-

Reagents & Materials: Recombinant human PNPase, inosine (substrate), phosphate buffer (pH 7.4), this compound, HPLC system with UV detector.

-

Assay Preparation: Prepare a series of dilutions of this compound. Prepare a range of inosine substrate concentrations.

-

Enzymatic Reaction: In a microplate or reaction tube, combine the phosphate buffer, a fixed amount of rhPNPase, and a specific concentration of this compound.

-

Initiation: Start the reaction by adding the inosine substrate. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction, typically by adding an acid or a strong solvent.

-

Quantification: Analyze the reaction mixture using HPLC to quantify the amount of product (hypoxanthine) formed.

-

Data Analysis: Plot the reaction velocity against the substrate concentration for each inhibitor concentration. Use nonlinear regression analysis with software like GraphPad Prism to fit the data to a competitive inhibition model and calculate the Ki value.[2]

Causality & Validation: This protocol directly measures the interaction between the compound and its target enzyme. By varying both substrate and inhibitor concentrations, a competitive inhibition model can be statistically validated, confirming the mechanism of action.

Protocol 4.2: In Vivo Diuretic and Natriuretic Assessment (Rodent Model)

Objective: To quantify the effects of this compound on urine volume, sodium excretion, and potassium excretion in vivo.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or a similar standard rodent model.

-

Acclimation: House the animals in metabolic cages for several days to acclimate them to the environment and allow for baseline measurements.

-

Dosing: Administer this compound (e.g., 33.5 µmol/kg) via intravenous or intraperitoneal injection. A vehicle control group (e.g., saline) must be run in parallel.[1]

-

Urine Collection: Collect urine at timed intervals (e.g., every 30 minutes for a period of 2-3 hours) post-injection.

-

Volume Measurement: Record the volume of urine collected at each interval.

-

Electrolyte Analysis: Measure the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the total excretion rates for urine (mL/hr), sodium (µmol/hr), and potassium (µmol/hr). Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Workflow for in vivo assessment of renal effects.

Section 5: Therapeutic Potential and Comparative Profile

The distinct pharmacological profile of this compound makes it a compelling candidate for specific clinical scenarios. Its ability to promote sodium and water excretion without affecting potassium levels is a significant advantage over many diuretics that can cause hypo- or hyperkalemia.

Comparative Renal Effects of 8-Aminopurines

| Feature | 8-Aminoguanine | This compound | 8-Aminoinosine |

| Diuresis | Yes (Strong) | Yes (Strong) | Yes (Strong) |

| Natriuresis | Yes (Strong) | Yes (Strong) | Yes (Strong) |

| Glucosuria | Yes (Pronounced) | Yes (Less Pronounced) | Yes (Less Pronounced) |

| Effect on K+ Excretion | Antikaliuretic (Decreases) | No Change | No Change |

| Source: Jackson et al., 2022.[1][2] |

This profile suggests that this compound could be particularly useful for treating hypertension or edema in patients where maintaining normal potassium levels is paramount, such as those with chronic kidney disease or those on concurrent medications that affect potassium balance.[1][3]

Conclusion

This compound is a novel purine-based diuretic and natriuretic agent with a clear and compelling mechanism of action. By inhibiting PNPase, it triggers a physiological cascade that enhances renal excretion of sodium and water without the confounding effects on potassium excretion observed with its analog, 8-aminoguanine. This targeted activity, combined with a growing understanding of its metabolism and downstream effects, underscores its potential as a next-generation therapeutic for managing fluid and electrolyte balance in complex patient populations. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic utility.

References

- 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC - NIH.

-

8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity . Source: PubMed. [Link]

-

Effects of 8-aminoinosine and this compound on the urinary... . Source: ResearchGate. [Link]

-

Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... . Source: ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS . Source: Rasayan Journal of Chemistry. [Link]

-

Hypoxanthine – Knowledge and References . Source: Taylor & Francis. [Link]

-

8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC - NIH . Source: National Institutes of Health. [Link]

-

8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics . Source: PubMed. [Link]

-

Kinetics of xanthine oxidase metabolism of hypoxanthine versus... . Source: ResearchGate. [Link]

-

Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose . Source: PubMed. [Link]

-

(PDF) A new synthesis of the purines adenine, hypoxanthine, xanthine, and . Source: ResearchGate. [Link]

Sources

- 1. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Toxicological Investigation of 8-Aminohypoxanthine

Introduction and Strategic Rationale

8-Aminohypoxanthine (8-AHPX) is an 8-substituted purine that functions as a competitive antagonist of purine nucleoside phosphorylase (PNPase).[1] It is an active metabolite of 8-aminoinosine, which is converted to 8-AHPX by PNPase, the very enzyme it subsequently inhibits.[1][2] Like its structural analog 8-aminoguanine, 8-AHPX has demonstrated pharmacological activity, including diuretic and natriuretic effects, by altering the purine metabolome.[2][3] While this targeted activity presents therapeutic potential, any novel chemical entity, particularly one designed to interfere with a fundamental biochemical pathway like purine metabolism, requires a thorough toxicological evaluation.

This guide provides a comprehensive framework for the preliminary, non-clinical toxicity investigation of 8-AHPX. The strategy is designed not merely to identify hazards, but to understand the mechanistic basis for any observed toxicity. We will proceed from foundational in vitro assessments of cytotoxicity and genotoxicity to a targeted in vivo study, establishing a logical, evidence-based pathway for risk assessment suitable for researchers, scientists, and drug development professionals.

The Mechanistic Landscape: Metabolism and Hypothesized Toxicities

A robust toxicological investigation is built upon a strong mechanistic hypothesis. For 8-AHPX, this requires understanding its metabolic fate and considering the established toxicities of its chemical class, the purine analogs.

Metabolic Fate and Pharmacological Action

The primary mechanism of action for 8-AHPX is the competitive inhibition of PNPase.[1] This enzyme is a critical component of the purine salvage pathway, catalyzing the phosphorolysis of inosine and guanosine to hypoxanthine and guanine, respectively. By inhibiting PNPase, 8-AHPX is expected to cause a "rebalancing" of the purine metabolome, increasing the substrates (inosine, guanosine) and decreasing the products (hypoxanthine, guanine).[3][4] Furthermore, 8-AHPX itself is a substrate for xanthine oxidase, which metabolizes it to 8-aminoxanthine.[2] This metabolic pathway is central to both its intended pharmacological effect and its potential toxicity profile.

Caption: Metabolic conversion and inhibitory action of 8-AHPX.

Potential Toxicity Pathways

The toxicological profile of 8-AHPX can be hypothesized to originate from three primary sources: on-target effects, off-target cytotoxicity, and genotoxicity.

-

On-Target Toxicity: Excessive inhibition of PNPase could lead to a profound disruption of purine homeostasis. While increasing inosine may have therapeutic benefits, a significant accumulation of nucleosides or depletion of purine bases could have unforeseen consequences on cellular energy and signaling.

-

Off-Target Cytotoxicity: Like any xenobiotic, 8-AHPX may exert toxic effects on cellular machinery independent of PNPase inhibition, particularly at higher concentrations. This could involve mitochondrial dysfunction, membrane destabilization, or other mechanisms.

-

Genotoxicity: As a purine analog, 8-AHPX carries a structural alert for potential genotoxicity.[5] Analogs can interfere with DNA and RNA synthesis, either by inhibiting key enzymes or by being incorporated into nucleic acid chains, leading to mutations.[6] Defects in purine metabolism have been shown to lead to the incorporation of non-canonical bases like hypoxanthine into DNA and RNA, a potential mechanism of toxicity that must be investigated for 8-AHPX.[7]

Caption: Logical framework for investigating potential 8-AHPX toxicity.

A Phased Strategy for Preliminary Toxicity Assessment

A tiered, or phased, approach is the most efficient method for a preliminary investigation. This strategy begins with broad, high-throughput in vitro assays to identify potential liabilities before committing to more resource-intensive in vivo studies.

-

Phase 1: Foundational Characterization & In Vitro Screening. This phase establishes the purity of the test article and assesses its potential for direct cellular and genetic toxicity.

-

Phase 2: In Vivo Acute Systemic Toxicity. If the in vitro results suggest an acceptable profile, this phase assesses the compound's effects in a whole-animal model to understand its systemic toxicity and identify potential target organs.

Caption: A tiered workflow for the toxicological evaluation of 8-AHPX.

Detailed Experimental Protocols & Rationale

The integrity of any toxicological study rests on the quality of its execution. The following protocols are standard, validated methods that form the bedrock of preclinical safety assessment.

Test Article Characterization

Rationale: The validity of toxicology data is contingent upon the identity and purity of the test article. Impurities, which can arise during synthesis, could have their own toxicological profiles, confounding the results.[8]

Protocol:

-

Identity Verification: Confirm the chemical structure of the 8-AHPX batch using NMR and Mass Spectrometry.

-

Purity Assessment: Quantify the purity using HPLC, aiming for >95% purity.[9]

-

Solubility Determination: Establish solubility in relevant vehicles (e.g., saline, DMSO, cell culture media) to ensure accurate dose preparation.

-

Stability Analysis: Assess the stability of the compound in the chosen vehicle under experimental conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] It is a fundamental screening tool to determine the concentration range at which a compound begins to exert overt cellular toxicity, providing the basis for dose selection in subsequent, more complex assays like genotoxicity tests.[12]

Protocol:

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1x10⁴ cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 8-AHPX in culture medium. Replace the existing medium with the 8-AHPX solutions, including a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

| Cell Line | Exposure Time (hr) | 8-AHPX IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HepG2 | 24 | [Experimental Data] | [Experimental Data] |

| HepG2 | 48 | [Experimental Data] | [Experimental Data] |

| HEK293 | 24 | [Experimental Data] | [Experimental Data] |

| HEK293 | 48 | [Experimental Data] | [Experimental Data] |

| Table 1: Example Data Table for In Vitro Cytotoxicity Results. |

In Vitro Genotoxicity Assessment

Rationale: Regulatory agencies require a standard battery of genotoxicity tests to identify compounds that can cause genetic damage.[13] This typically includes a bacterial assay for gene mutations and a mammalian cell assay for chromosomal damage.[14][15]

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of point mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) to identify metabolites that may be genotoxic.

-

Exposure: Combine the bacterial strain, 8-AHPX at various concentrations, and S9 mix (if applicable) in molten top agar. Pour onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan). A significant, dose-dependent increase in revertant colonies compared to the vehicle control indicates a positive result.

Protocol 2: In Vitro Micronucleus Assay

-

Cell Culture: Use a mammalian cell line (e.g., CHO, TK6) and treat with at least three concentrations of 8-AHPX, selected based on the cytotoxicity results (the highest concentration should induce ~50% cytotoxicity).

-

Metabolic Activation: As with the Ames test, run parallel experiments with and without S9 metabolic activation.

-

Treatment & Recovery: Expose cells to the compound for a short period (e.g., 3-6 hours), then wash and allow them to recover in fresh medium for a period equivalent to 1.5-2 normal cell cycles. Include cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

-

Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).

In Vivo Acute Toxicity Investigation

Rationale: In vivo studies are essential to understand the toxicological effects of a compound in a complex biological system.[16] An acute toxicity study provides critical information on the potential for lethality, identifies clinical signs of toxicity, and can indicate which organs are primary targets of the compound, guiding the design of future, longer-term studies.[17][18]

Protocol: Rodent Acute Toxicity Study (e.g., OECD 423 Guideline)

-

Species Selection: Use a standard rodent model, such as the Sprague-Dawley rat.

-

Administration: Administer 8-AHPX via the intended clinical route (e.g., oral gavage or intravenous injection) as a single dose.

-

Dosing (Acute Toxic Class Method): Use a sequential dosing procedure with a small number of animals (e.g., 3 per step). Start with a dose based on in vitro data. Depending on the outcome (mortality or survival), the next dose is increased or decreased.

-

Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in behavior, posture, respiration, skin, and fur). Record body weights prior to dosing and at days 7 and 14.

-

Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, particularly from any animals that died during the study or showed signs of toxicity.

| Dose (mg/kg) | Sex | N | Mortality | Key Clinical Observations | Gross Necropsy Findings |

| [Dose 1] | M/F | 3/3 | [Data] | [e.g., Lethargy, piloerection] | [e.g., Kidney discoloration] |

| [Dose 2] | M/F | 3/3 | [Data] | [e.g., No abnormal signs] | [e.g., No abnormal findings] |

| [Dose 3] | M/F | 3/3 | [Data] | [Data] | [Data] |

| Table 2: Example Data Summary for an Acute In Vivo Study. |

Data Integration and Decision Making

The culmination of this preliminary investigation is an integrated risk assessment.

-

A potent cytotoxic profile (low µM IC₅₀) without a clear therapeutic window would be a significant concern.

-

A positive result in any genotoxicity assay is a major red flag. A positive Ames test suggests the compound is a bacterial mutagen, while a positive micronucleus test indicates the potential to damage chromosomes in mammalian cells. Such a finding would require significant follow-up and could halt development.

-

The in vivo study provides the systemic context. If clinical signs point to a specific organ system (e.g., neurotoxicity, as is common with some purine analogs[6]), this will be confirmed by histopathology and become the focus of future, repeat-dose toxicity studies.

A decision to proceed with further development would require, at a minimum, a clean genotoxicity profile and an acute toxicity profile that suggests a reasonable safety margin between the observed toxic doses and the anticipated efficacious dose.

Conclusion

The preliminary toxicological investigation of this compound requires a systematic, multi-faceted approach. By integrating in vitro assays for cytotoxicity and genotoxicity with a well-designed in vivo acute toxicity study, researchers can efficiently identify potential liabilities and make informed decisions. This framework ensures that the investigation is not only compliant with standard preclinical expectations but is also driven by a sound, mechanistic understanding of the compound's potential to cause harm, balancing the promise of its therapeutic action against the paramount requirement of patient safety.

References

- 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC - NIH. (n.d.).

- 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and N

- 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024). PubMed.

- 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024). Hypertension.

- Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PMC - NIH.

- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Source Document.

- Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.

- Hypoxanthine 8-Amino Impurity. (n.d.). Allmpus.

- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.

- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office.

- Purine Analogues. (2014). LiverTox - NCBI Bookshelf - NIH.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.

- Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. (n.d.). PMC - PubMed Central.

- Hypoxanthine: a new paradigm to interpret the origin of transfusion toxicity. (n.d.). PMC - NIH.

- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Effects of 8-aminoguanine, this compound, and 8-aminoinosine on... (n.d.).

- FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours.

- Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). FDA.

- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.

- PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.

- High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). Source Document.

- Genetic Toxicology Studies. (n.d.). IITRI.

Sources

- 1. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aminoinosine and this compound Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.lgcstandards.com [documents.lgcstandards.com]

- 9. allmpus.com [allmpus.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Genetic Toxicology Studies - IITRI [iitri.org]

- 16. elearning.unite.it [elearning.unite.it]

- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 18. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

Methodological & Application

A Spectrophotometric Assay for Quantifying the Inhibition of Purine Nucleoside Phosphorylase (PNPase) by 8-Aminohypoxanthine

An Application Note for Drug Discovery & Development Professionals

Abstract

Purine Nucleoside Phosphorylase (PNPase, E.C. 2.4.2.1) is a pivotal enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides.[1][2] Its critical role in T-cell proliferation has made it a significant target for the development of immunosuppressive and chemotherapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for a continuous spectrophotometric assay to measure the inhibitory activity of compounds against PNPase, with a specific focus on 8-aminohypoxanthine, a known competitive inhibitor.[3][4] The described methodology is robust, reproducible, and suitable for high-throughput screening applications in a 96-well format.

Introduction: The Significance of PNPase Inhibition

Purine Nucleoside Phosphorylase is a key enzyme that degrades purine nucleosides, such as inosine and guanosine, into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate.[1][5] This function is central to the purine salvage pathway, which allows cells to recycle purine bases for nucleotide synthesis. In humans, a deficiency in PNPase leads to a toxic accumulation of deoxyguanosine, specifically in T-lymphocytes, resulting in severe T-cell immunodeficiency with little to no effect on B-cell function.[1][2]

This T-cell specific toxicity makes the inhibition of PNPase a compelling strategy for developing targeted therapies for T-cell mediated autoimmune diseases, organ transplant rejection, and T-cell malignancies.[1][6] By blocking PNPase, inhibitor compounds can mimic the effects of genetic PNPase deficiency, inducing apoptosis in proliferating T-cells.

This compound is a purine analog that has been identified as an inhibitor of PNPase.[3][4][7] Understanding its mechanism and potency is crucial for drug development efforts. This protocol provides the framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and can be adapted for other potential inhibitors.

Principle of the Assay

The PNPase inhibition assay described herein is a continuous, enzyme-coupled spectrophotometric method. The activity of PNPase is monitored by measuring the formation of one of its products, hypoxanthine.

The core reaction is: Inosine + Phosphate (Pᵢ) --(PNPase)--> Hypoxanthine + Ribose-1-Phosphate

Directly measuring hypoxanthine formation can be challenging. Therefore, a coupling enzyme, Xanthine Oxidase (XO), is introduced into the reaction mixture. XO catalyzes the oxidation of hypoxanthine to uric acid. This secondary reaction is advantageous because uric acid has a distinct absorbance maximum at 293 nm, whereas the other reactants and products do not absorb significantly at this wavelength.[2][8]

The coupled reaction is: Hypoxanthine + O₂ + H₂O --(Xanthine Oxidase)--> Uric Acid + H₂O₂

The rate of increase in absorbance at 293 nm is directly proportional to the rate of hypoxanthine production, and thus, to the activity of PNPase. When an inhibitor like this compound is present, the rate of uric acid formation decreases. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency (IC₅₀).

Figure 1: Biochemical pathway of the coupled PNPase inhibition assay.

Experimental Protocol

This protocol is optimized for a 96-well UV-transparent microplate format, with a total reaction volume of 200 µL.

-

Enzyme: Human Purine Nucleoside Phosphorylase (recombinant)

-

Substrate: Inosine

-

Inhibitor: this compound

-

Coupling Enzyme: Xanthine Oxidase (from bovine milk)

-

Buffer Component: Potassium Phosphate Monobasic (KH₂PO₄)

-

Buffer Component: HEPES or Tris-HCl

-

Solvent: Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

Equipment:

-

UV-transparent 96-well microplates

-

Spectrophotometric microplate reader capable of kinetic measurements at 293 nm

-

Multichannel pipette

-

Standard laboratory consumables (tubes, tips, etc.)

-

-

PNPase Assay Buffer (1X): 50 mM Potassium Phosphate (KH₂PO₄), pH 7.4.

-

Inosine Substrate Stock (10 mM): Dissolve in PNPase Assay Buffer. Store at -20°C.

-

This compound Inhibitor Stock (10 mM): Dissolve in 100% DMSO. Store at -20°C.

-

Rationale: DMSO is a common solvent for organic molecules. It is critical to keep the final DMSO concentration in the assay low (<1%) to avoid solvent-induced enzyme inhibition.

-

-

PNPase Enzyme Working Solution (e.g., 2 U/mL): Dilute the stock enzyme in cold PNPase Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Xanthine Oxidase (XO) Working Solution (e.g., 0.4 U/mL): Dilute in PNPase Assay Buffer. Prepare fresh.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in PNPase Assay Buffer to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point. Remember to include a "No Inhibitor" control (buffer only) and a "Vehicle Control" (buffer with the same final DMSO concentration as the inhibitor wells).

-

Set Up the Reaction Plate: Add reagents to the wells of a UV-transparent 96-well plate according to the table below. It is recommended to prepare a master mix for common reagents to minimize pipetting errors.

| Component | Volume per Well | Final Concentration | Role |

| PNPase Assay Buffer | Variable (up to 200 µL) | - | Vehicle / Volume adjustment |

| This compound Dilutions | 20 µL | Variable (e.g., 0.1 nM - 10 µM) | Inhibitor |

| Xanthine Oxidase (0.4 U/mL) | 20 µL | 0.04 U/mL | Coupling Enzyme |

| PNPase Enzyme (2 U/mL) | 10 µL | 0.1 U/mL | Primary Enzyme |

| Pre-incubate | |||

| Inosine Substrate (2 mM) | 20 µL | 200 µM | Substrate |

-

Reaction Assembly:

-

Add Assay Buffer, this compound dilutions (or vehicle), and Xanthine Oxidase to the appropriate wells.

-

Add the PNPase Enzyme Working Solution to all wells except the "No Enzyme" background control.

-

Mix the plate gently and pre-incubate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Rationale: Pre-incubation is important for reversible inhibitors to reach equilibrium with the enzyme, ensuring accurate potency measurement.

-

-

Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the Inosine Substrate solution to all wells. Mix immediately.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C. Measure the absorbance at 293 nm every 30 seconds for 15-30 minutes.

Figure 2: Experimental workflow for the PNPase inhibition assay.

Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, plot Absorbance (OD₂₉₃) versus Time (minutes). The initial, linear portion of this curve represents the reaction rate (V). Calculate the slope of this linear range (V = ΔOD/Δt), expressed as mOD/min.

-

Correct for Background: Subtract the rate of the "No Enzyme" control from all other rates to correct for any non-enzymatic background signal.

-

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| [this compound] (nM) | log[Inhibitor] | Rate (mOD/min) | % Inhibition |

| 0 (No Inhibitor) | - | 25.0 | 0% |

| 1 | 0 | 24.1 | 3.6% |

| 10 | 1 | 21.5 | 14.0% |

| 30 | 1.48 | 17.8 | 28.8% |

| 100 | 2 | 12.3 | 50.8% |

| 300 | 2.48 | 7.6 | 69.6% |

| 1000 | 3 | 4.1 | 83.6% |

| 10000 | 4 | 2.6 | 89.6% |

From this data, the IC₅₀ would be calculated to be approximately 100 nM.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity and reliability of the results, the protocol must be self-validating. This is achieved through the diligent use of controls and by understanding the assay's limitations.

-

Positive Control (No Inhibitor): This well establishes the maximum enzymatic rate (100% activity) under the given conditions. It is the benchmark against which all inhibition is measured.

-

Negative Control (No Enzyme): This control measures the rate of non-enzymatic substrate degradation or any background absorbance changes. This value should be negligible and must be subtracted from all other measurements.

-

Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the inhibitor does not, by itself, affect PNPase activity. Its rate should be nearly identical to the positive control.

-

Assay Linearity: It is crucial to confirm that the reaction rate is linear with respect to both time and enzyme concentration within the ranges used. This confirms that the substrate is not being depleted and the measurement is within the dynamic range of the instrument.

-

Potential Interferences: Compounds that absorb light at or near 293 nm can interfere with the assay. It is advisable to measure the absorbance of the inhibitor compound alone at the highest concentration used to check for this possibility.